8-Pentadecanone

Description

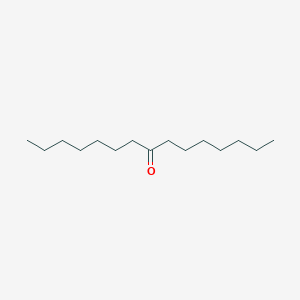

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

pentadecan-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-3-5-7-9-11-13-15(16)14-12-10-8-6-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQYGSSYFJIJDFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231371 | |

| Record name | 8-Pentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

818-23-5 | |

| Record name | Diheptyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=818-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Pentadecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000818235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecan-8-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Pentadecanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecane-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-PENTADECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QO7H8D8OSB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biological Origin of 8 Pentadecanone

Isolation and Identification from Plant Sources

8-Pentadecanone has been isolated and identified from several plant species, often as part of broader phytochemical analyses. The identification of this compound is typically achieved through analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) benchchem.comphytojournal.comphytojournal.comirjponline.orgresearchgate.netresearchgate.netsemanticscholar.org.

Pongamia pinnata (seed coat)

This compound has been reported as a naturally occurring compound isolated from the seed coat of Pongamia pinnata benchchem.comevitachem.com. Phytochemical studies on the seed coat of Pongamia pinnata have led to the isolation of this compound along with other compounds such as 17-tritriacontanone, dotriacontane, 1-hentriacontanol, pongaglabol, karanjin, lanceolatin B, and 2'-methoxyfurano[2", 3"-7,8]flavone researchgate.netresearchgate.net.

Corbichonia decumbens (methanolic extracts of callus)

This compound has been identified in the methanolic extracts of Corbichonia decumbens callus benchchem.comphytojournal.comphytojournal.comresearchgate.net. Research involving the in vitro callus induction from leaf explants of C. decumbens and subsequent phytochemical screening using GC-MS analysis revealed the presence of this compound. In one study, this compound was found to be present at a concentration of 7.77% in the methanolic extracts of callus phytojournal.comphytojournal.comresearchgate.net. This analysis identified a total of 31 phytochemical compounds in the extract, with this compound being one of the major components, although present in a lower percentage compared to compounds like 1-Pentadecene (15.35%) and 1-Heptadecene (12.98%) phytojournal.comphytojournal.comresearchgate.net.

| Compound | Percentage in Methanolic Extract of Corbichonia decumbens Callus (%) |

| 1-Pentadecene | 15.35 |

| 1-Heptadecene | 12.98 |

| 2-Pyrrolidinone | 10.04 |

| 8-Octadecanone | 9.75 |

| 1-Nonadecene | 8.00 |

| This compound | 7.77 |

| Other Compounds | Remainder (total of 31 compounds identified) |

Solanum lycopersicum (Andean tomato landraces)

This compound has been reported in Solanum lycopersicum, specifically in Andean tomato landraces researchgate.netnih.govcore.ac.ukscielo.br. Studies evaluating the volatile organic compounds (VOCs) in mature fruits of Andean tomato landraces using headspace solid phase microextraction (HS-SPME) and GC-MS have identified this compound among the detected metabolites researchgate.netscielo.br. This compound was listed as one of the volatile metabolites identified in different accessions of Andean landraces scielo.br. The analysis of volatile composition in these traditional tomato varieties, appreciated for their flavor, revealed this compound as one of the constituents contributing to their metabolic profile researchgate.netconicet.gov.ar.

Terminalia chebula

This compound has been identified in Terminalia chebula nih.gov. Phytochemical investigations of Terminalia chebula have reported the presence of this compound among its chemical constituents tsijournals.comtsijournals.com. An analysis of the ethyl acetate (B1210297) fraction of Terminalia chebula fruits using GC-MS identified this compound as one of the compounds present semanticscholar.org. While the percentage of this compound might be relatively low compared to other major components like pyrogallol (B1678534) (46.26%) in certain extracts, its presence has been confirmed semanticscholar.org.

| Compound | Retention Time (min) | Area (%) | Molecular Formula | Molecular Weight |

| This compound | 22.351 | 0.24 | C15H30O | 226 |

| Triacontane | 22.845 | 5.13 | C20H40 | 280 |

| 9-Eicosene | 22.956 | 0.35 | C14H30 | 198 |

| Tetradecane | 23.798 | 0.23 | C18H36O | 268 |

| Oxirane | 24.272 | 0.29 | C16H34O2 | 258 |

| Pyrogallol | Not specified | 46.26 | C6H6O3 | 126.11 |

Note: The table above presents a partial list of compounds identified in an ethyl acetate extract of Terminalia chebula fruits, focusing on this compound and some other listed compounds with their corresponding data from one study semanticscholar.org.

Zanthoxylum zanthoxyloides

Advanced Synthetic Methodologies for 8 Pentadecanone and Its Analogs

Ketonic Condensation Reactions

Ketonic condensation is a key route for synthesizing symmetric ketones like 8-pentadecanone, typically involving the reaction of two carboxylic acid molecules.

From octanoic acid via ketonization

This compound can be efficiently synthesized through the ketonization of octanoic acid (n-octanoic acid). This reaction involves the coupling of two molecules of octanoic acid to form the ketone, along with the release of carbon dioxide and water. wikipedia.org Catalysts play a crucial role in this conversion. For instance, r-MnZn catalysts have demonstrated high efficiency in converting n-octanoic acid to this compound, achieving 100% conversion and a yield of 92.9%. researchgate.net This performance is noted as being superior to that of other metal oxides like TiO2, ZrO2, and CeO2. researchgate.net The catalytic efficiency of r-MnZn is attributed to the presence of MnO2 nanorods within the material. researchgate.net The ketonization of fatty acids, including octanoic acid, is considered a potential method for producing high-value chemicals from biomass feedstocks. researchgate.net

Mechanistic insights: deoxygenation of methyl octanoate (B1194180), ketonic condensation, cracking

The formation of this compound can also occur as part of the catalytic cracking of methyl octanoate, particularly over H-ZSM5 zeolite catalysts. benchchem.comou.edu This process involves a sequence of reactions including deoxygenation, ketonic condensation, and cracking, with the product distribution being influenced by reaction conditions such as temperature. benchchem.com

The proposed mechanism involves the initial deoxygenation of methyl octanoate, leading to the formation of octanoic acid. benchchem.comou.edu This deoxygenation can proceed through condensation and hydrolysis pathways. ou.edu Subsequently, octanoic acid undergoes ketonic condensation, where two molecules of octanoic acid react to yield this compound and water. benchchem.comou.edu At higher temperatures, cracking reactions become more prominent, leading to the cleavage of C-C bonds in this compound and octanoic acid, producing shorter hydrocarbons. benchchem.comou.edu

Research indicates that at lower temperatures (e.g., 673 K), this compound is a primary product alongside octanoic acid. benchchem.com However, at higher temperatures (e.g., 773 K), cracking dominates, resulting in a lower yield of this compound and a higher yield of light hydrocarbons and aromatics. benchchem.com The presence of water, a byproduct of deoxygenation, can also affect the product distribution and catalyst activity. ou.edu

Grignard Synthesis

The Grignard reaction is a fundamental method in organic chemistry for forming carbon-carbon bonds and can be applied to the synthesis of ketones.

Reaction conditions and yield

A validated protocol for synthesizing this compound using a Grignard reagent involves the reaction of heptyl magnesium bromide with N-methoxy-N-methyloctanamide (a Weinreb amide). benchchem.com This reaction is typically conducted in tetrahydrofuran (B95107) (THF) under inert and anhydrous conditions to prevent the Grignard reagent from reacting with water or other labile protons. benchchem.comrsc.orgwikipedia.org

The procedure generally involves preparing the heptyl magnesium bromide from 1-bromoheptane (B155011) and magnesium turnings in dry THF. benchchem.com The Grignard reagent is then cooled, and the Weinreb amide is added dropwise. benchchem.com The mixture is subsequently warmed and stirred, followed by quenching with a saturated ammonium (B1175870) chloride solution. benchchem.com Purification, often involving extraction and column chromatography, is performed to isolate the product. benchchem.com

While specific reported yields for the Grignard synthesis of this compound were not explicitly detailed in the search results, analogous reactions in the literature suggest an efficiency of around 68% for this method when using a Weinreb amide and appropriate conditions. benchchem.com Maintaining strict anhydrous conditions and controlling the reaction temperature are critical considerations to maximize yield and minimize side reactions, such as the formation of tertiary alcohols from over-addition of the Grignard reagent. benchchem.comrsc.orgwikipedia.org

Catalytic Cracking

Catalytic cracking, particularly of fatty acid esters, can serve as a route for the production of ketones like this compound, although it is often associated with the formation of other hydrocarbon products.

Temperature and scalability

Catalytic cracking of methyl octanoate over catalysts like H-ZSM5 zeolite represents a potential industrial-scale route to this compound. benchchem.com The reaction temperature is a critical parameter influencing the product distribution and scalability of this method.

At temperatures around 673 K, this compound is observed as a primary product. benchchem.com However, increasing the temperature to around 773 K favors cracking reactions, leading to a significant decrease in this compound selectivity and an increase in lighter hydrocarbons and aromatics. benchchem.com

Data from catalytic cracking of methyl octanoate over H-ZSM5 at different temperatures illustrates this:

| Temperature (K) | Conversion (%) | This compound Selectivity (%) | Major By-products |

| 673 | 48.6 | 22.0 | Octanoic acid (50.4%), Tetradecene (2.6%) |

| 773 | 99.7 | <1.0 | C2–C4 hydrocarbons (55.3%), Aromatics (19.1%) |

This data highlights that while catalytic cracking can produce this compound, optimizing conditions, particularly temperature, is essential to favor ketone formation over extensive cracking. The scalability of this method is linked to the efficiency of the catalytic system and the ability to control the reaction to maximize the desired product yield while minimizing unwanted by-products. benchchem.comou.edu Catalytic cracking processes are widely used in the petrochemical industry and can be scaled for large-scale production, but achieving high selectivity for a specific ketone like this compound requires careful catalyst selection and process optimization. irost.irresearchgate.netengineering.org.cn

By-products

In the catalytic cracking of methyl octanoate over a H-ZSM5 catalyst (SiO₂/Al₂O₃ = 30), this compound forms as a primary product. benchchem.com However, this process also yields significant by-products, the distribution of which is influenced by reaction temperature. benchchem.com At 673 K, octanoic acid is a major by-product, alongside tetradecene. benchchem.com Increasing the temperature to 773 K leads to a dominance of cracking reactions, resulting in light hydrocarbons (C2–C4) and aromatics such as toluene (B28343) and xylene. benchchem.com

The following table summarizes the product selectivity at varying temperatures during the catalytic cracking of methyl octanoate:

| Temperature (K) | Conversion (%) | This compound Selectivity (%) | Major By-products |

| 673 | 48.6 | 22.0 | Octanoic acid (50.4%), Tetradecene (2.6%) |

| 773 | 99.7 | <1.0 | C2–C4 hydrocarbons (55.3%), Aromatics (19.1%) |

Mechanistic insights suggest that the reaction proceeds via deoxygenation of methyl octanoate to form octanoic acid, followed by ketonic condensation of octanoic acid to yield this compound and water. benchchem.com At higher temperatures, cracking reactions become more prevalent, leading to shorter hydrocarbon chains. benchchem.com

Mercury-Mediated Synthesis

A less common but effective method for synthesizing this compound involves the use of mercury(II) chloride (HgCl₂). benchchem.com

Two-step process

This method typically involves a two-step process. benchchem.com In the first step, a precursor such as 1-bromo-14-methyl-8-methylthio-8-pentadecanyl p-tolyl sulfone is treated with HgCl₂ in a tetrahydrofuran (THF)/HCl mixture. benchchem.com The second step involves the purification of the intermediate, often via column chromatography, to yield this compound derivatives. benchchem.com

Limitations: toxicity and scalability

Despite its effectiveness, the mercury-mediated synthesis of this compound faces significant limitations. The use of mercury(II) chloride poses environmental and safety risks due to its toxicity. benchchem.com Furthermore, the multi-step purification process required in this method reduces its feasibility for large-scale industrial applications. benchchem.com

Aldol (B89426) Condensation and Subsequent Transformations

Aldol condensation reactions can play a role in the formation of this compound, particularly in processes involving the transformation of octanal (B89490).

Formation from octanal over catalysts

This compound has been observed as a product, alongside octyl octanoate, from the condensation of octanal over catalysts such as CeO₂ during the dehydration of 1-octanol (B28484). rsc.org Octanal is in equilibrium with 1-octanol under basic catalytic conditions, and it can undergo self-reaction through esterification or aldol condensation. rsc.org

Aldol condensation + hydride shift + retro-aldol condensation route

The formation of this compound from octanal over CeO₂ is proposed to occur through a specific reaction pathway involving aldol condensation, followed by a hydride shift and a retro-aldol condensation. rsc.org This route has been demonstrated in the formation of acetone (B3395972) from ethanol (B145695) over CeO₂. rsc.org Aldol condensation is known to occur over base catalysts, and the C16 aldol condensation product is likely involved in the formation of this compound in this context. rsc.org

Catalytic Conversion of Methyl Esters

The catalytic conversion of methyl esters, particularly methyl octanoate, has been explored as a route for the synthesis of this compound. This process often involves deoxygenation and condensation reactions facilitated by acid catalysts, such as zeolites.

Formation as a primary product from methyl octanoate over H-ZSM5 zeolite

This compound is formed as a primary product during the catalytic conversion of methyl octanoate over H-ZSM5 zeolite catalysts. ou.eduresearchgate.netresearchgate.net This reaction sequence involves acid-catalyzed deoxygenation and condensation steps. benchchem.com The initial step is suggested to be the hydrolysis of methyl octanoate, yielding octanoic acid. ou.edu Subsequently, octanoic acid undergoes ketonic condensation, leading to the formation of this compound and water. ou.edubenchchem.com

Studies investigating this conversion over H-ZSM5 have identified this compound as a primary product alongside octanoic acid at temperatures such as 673 K. benchchem.com However, the reaction temperature significantly influences the product distribution. At higher temperatures, for instance 773 K, cracking reactions become more dominant, resulting in a higher yield of lighter hydrocarbons (C2–C4) and aromatic compounds like toluene and xylene, while the selectivity towards this compound may decrease. benchchem.com The yield of this compound can also be affected by parameters such as the weight-to-feed (W/F) ratio, with higher W/F ratios potentially leading to further reactions of this compound, such as dehydration to tetradecene or cracking. ou.edu

Influence of co-reactants (e.g., nonane (B91170), methanol) on selectivity

The presence and nature of co-reactants in the catalytic conversion of methyl esters can significantly influence the reaction pathway and product selectivity, including the formation of ketones like this compound. While studies specifically on H-ZSM5 with various co-reactants for this compound synthesis are detailed in literature, research on similar zeolite catalysts provides insight into these effects.

Comparative Analysis of Synthetic Routes (Yield, Temperature, Scalability, Environmental Impact, By-products)

The synthesis of this compound can be achieved through various routes, each with distinct characteristics regarding yield, operating temperature, scalability, environmental impact, and by-product formation. A comparative analysis of some reported methods, including Grignard synthesis, catalytic cracking of methyl octanoate, and a mercury-mediated route, reveals these differences.

| Parameter | Grignard Synthesis | Catalytic Cracking (H-ZSM5) | Mercury-Mediated Route |

| Yield (%) | 68 | 22 | 45–50 |

| Temperature (°C/K) | 0–25 °C | 673 K | 0–25 °C |

| Scalability | Laboratory-scale | Industrial-scale | Laboratory-scale |

| Environmental Impact | Not specified | Potentially lower impact | Significant risks (HgCl₂) benchchem.com |

| By-products | Not specified | Octanoic acid, light hydrocarbons, aromatics, tetradecene ou.edubenchchem.com | Requires multi-step purification benchchem.com |

Note: Yields and conditions are approximate and can vary based on specific reaction parameters.

The catalytic cracking of methyl octanoate over H-ZSM5, while potentially offering lower yields of this compound compared to Grignard synthesis or the mercury-mediated route in some reported conditions, is noted for its potential for industrial-scale application. benchchem.com This contrasts with the Grignard and mercury-mediated methods, which are typically conducted on a laboratory scale. benchchem.com

In terms of environmental impact, the mercury-mediated route poses significant environmental and safety risks due to the use of mercury(II) chloride (HgCl₂). benchchem.com The catalytic cracking route, particularly when utilizing biomass-derived feedstocks like methyl octanoate, is often explored as a more environmentally favorable alternative.

Chemical Reactivity and Transformation Studies of 8 Pentadecanone

Oxidation Reactions

Oxidation of ketones typically involves cleavage of carbon-carbon bonds adjacent to the carbonyl group under vigorous conditions. This process can lead to the formation of carboxylic acids. benchchem.com

Formation of carboxylic acids

Under oxidative conditions, 8-pentadecanone can be oxidized to yield carboxylic acids. benchchem.com Due to the position of the carbonyl group, oxidation can occur on either side, potentially leading to a mixture of shorter-chain carboxylic acids. For instance, cleavage on one side of the carbonyl would yield octanoic acid (an eight-carbon carboxylic acid) and heptanoic acid (a seven-carbon carboxylic acid).

Common oxidizing agents (e.g., potassium permanganate (B83412), chromium trioxide)

Strong oxidizing agents are commonly employed for the oxidation of ketones to carboxylic acids. benchchem.comlibretexts.org Examples of such agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). benchchem.com

Potassium permanganate is a powerful oxidizing agent often used in basic aqueous or nitric acid solutions. chemistrysteps.com It can oxidize secondary alcohols to ketones and, under more forcing conditions, can lead to the cleavage of carbon-carbon bonds in ketones. libretexts.orgchemistrysteps.com

Chromium trioxide, also known as chromium(VI) oxide or chromic anhydride (B1165640), is another strong oxidizing agent. wikipedia.orgamericanelements.com It is the acidic anhydride of chromic acid and is frequently used in the presence of sulfuric acid (as the Jones reagent) or in other acidic media. libretexts.orgchemistrysteps.com Similar to potassium permanganate, chromium trioxide can oxidize secondary alcohols to ketones and facilitate further oxidation involving C-C bond cleavage in ketones. libretexts.orgchemistrysteps.com

Autoxidation and Ketohydroperoxide Formation/Decomposition Kinetics

Autoxidation is a process of oxidation that occurs spontaneously in the presence of air or oxygen. For ketones, autoxidation can involve the formation of α-ketohydroperoxides. Studies have investigated the kinetics of the formation and decomposition of this compound ketohydroperoxides. researchgate.net

Research indicates that the decomposition of these ketohydroperoxides in the oxidized ketone medium primarily follows an ionic mechanism. researchgate.net The presence of other compounds, such as caprylic acid (octanoic acid), can influence the rate and mechanism of hydroperoxide decomposition. researchgate.net Kinetic studies have explored the parameters governing these decomposition processes. researchgate.nettandfonline.com The rate of ketone formation in the initial stages of oxidation can increase with processing time, which may be attributed to reactions between accumulated hydroperoxides and peroxy radicals. researchgate.net This phenomenon might be better explained by heterogeneous kinetics that account for repeated oxidation of elementary volumes, rather than formal homogeneous kinetics. researchgate.net Another possibility for the increasing rate of ketone formation is the bimolecular decomposition of hydroperoxides, potentially involving associated hydroperoperoxides. researchgate.net

Reduction Reactions

Ketones can be reduced to form secondary alcohols. benchchem.comlibretexts.org This transformation involves the addition of hydrogen across the carbonyl double bond.

Formation of secondary alcohols

Reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, pentadecan-8-ol. benchchem.com

Reducing agents (e.g., sodium borohydride (B1222165), lithium aluminum hydride)

Several reducing agents can be used to convert ketones to secondary alcohols. benchchem.comacs.org Common examples include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). benchchem.comevitachem.com

Sodium borohydride is a milder reducing agent that is effective in reducing aldehydes and ketones to alcohols. acs.orgwikipedia.orgwikidata.orgamericanelements.comthegoodscentscompany.com It is generally soluble in alcohols and water, although it hydrolyzes slowly in water and decomposes in neutral or acidic aqueous solutions. wikipedia.orgthegoodscentscompany.com

Nucleophilic Substitution Reactions at the Carbonyl Carbon

Ketones like this compound are susceptible to nucleophilic attack at the electrophilic carbonyl carbon atom. This fundamental reaction type leads to the formation of new carbon-carbon or carbon-heteroatom bonds and is a cornerstone of organic synthesis. benchchem.com

Reaction with Grignard reagents

Grignard reagents, organomagnesium halides (RMgX), are powerful nucleophiles that readily react with the carbonyl group of ketones. The reaction typically involves the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon, followed by protonation of the alkoxide intermediate, yielding a tertiary alcohol. organicchemistrydata.orgmt.com While this compound is known to undergo nucleophilic substitution reactions at the carbonyl carbon using Grignard reagents benchchem.comevitachem.com, specific detailed studies outlining the reaction conditions, yields, and characterization of the resulting tertiary alcohol product(s) specifically for this compound were not extensively detailed in the provided search results. Generally, the reaction of a symmetric ketone like this compound with a Grignard reagent R'MgX would lead to the formation of an alcohol with the general structure R-C(OH)(R')-R, where R is the heptyl chain (C₇H₁₅) from this compound.

Reaction with organolithium compounds

Similar to Grignard reagents, organolithium compounds (RLi) are strong nucleophiles capable of reacting with the carbonyl center of ketones. organicchemistrydata.orgmt.com The reaction proceeds via nucleophilic addition of the organolithium species to the carbonyl carbon, forming a lithoxy intermediate, which upon workup with an acid yields a tertiary alcohol. Organolithium reagents are known for their high reactivity and are widely used in organic synthesis for carbon-carbon bond formation. mt.com this compound is reported to undergo nucleophilic substitution reactions using organolithium compounds benchchem.com. However, specific experimental data detailing the reaction of this compound with particular organolithium reagents, including reaction conditions and product analysis, were not found within the scope of the provided search results. The reaction of this compound with an organolithium reagent R''Li would generally produce a tertiary alcohol with the structure R-C(OH)(R'')-R.

Condensation Reactions in Catalytic Processes

This compound can be formed through condensation reactions, particularly in catalytic processes involving fatty acids or their derivatives. One notable route is the ketonization of octanoic acid, which undergoes a condensation reaction to yield this compound and water. benchchem.comresearchgate.net This process can be catalyzed by various materials, including metal oxides like r-MnZn, which has shown high efficiency in converting n-octanoic acid to this compound with high conversion and yield. researchgate.net

Another pathway involves the catalytic cracking of methyl octanoate (B1194180) over zeolites such as H-ZSM5. benchchem.comou.eduresearchgate.net In this process, this compound is identified as a primary product formed via acid-catalyzed hydrolysis and subsequent condensation reactions. ou.eduresearchgate.net Aldol (B89426) condensation of octanal (B89490), which can be in equilibrium with 1-octanol (B28484) over base catalysts, has also been shown to lead to the formation of this compound over catalysts like CeO₂. rsc.org

Studies on the conversion of methyl octanoate over H-ZSM5 catalysts at elevated temperatures (e.g., 773 K) indicate that this compound is an early product. ou.eduresearchgate.net Its yield initially increases with increasing contact time (W/F, catalyst weight/flow rate) but then decreases at higher contact times, suggesting that it is an intermediate that undergoes further reactions. ou.eduresearchgate.net

Inhibition of condensation products by hydrogen co-feed

The presence of hydrogen co-feed can influence the selectivity of catalytic reactions that produce this compound through condensation. In the conversion of 1-octanol over base catalysts, where this compound can be formed via octanal condensation, introducing a hydrogen co-feed has been shown to inhibit the condensation reactions to a greater extent than the formation of octanal. rsc.org For instance, over a 15%Cs/SiO₂ catalyst, a hydrogen co-feed led to a decrease in 1-octanol conversion but an increase in the selectivity to 1-octene, while the selectivity to condensation products like this compound and octyl octanoate decreased. rsc.org However, the effect of hydrogen co-feed can be catalyst-dependent, as hydrogen did not alter the activity or selectivity of a CeO₂ catalyst in the same study, and the selectivity to octanal and condensation products increased. rsc.org

The following table summarizes the effect of hydrogen co-feed on product selectivity over a 15%Cs/SiO₂ catalyst in the conversion of 1-octanol:

| Product | Selectivity without H₂ co-feed (%) | Selectivity with H₂ co-feed (%) |

| 1-octene | 38 | 51 |

| Octanal | 4 | 20 |

| This compound | Not specified, included in condensation products | Decreased (part of condensation products) |

| Octyl octanoate | Not specified, included in condensation products | Decreased (part of condensation products) |

| Known products total | 41 | 74 |

Note: Specific individual selectivities for this compound and octyl octanoate without H₂ co-feed were not explicitly provided, but they are included in the "condensation products" category which decreased with H₂ co-feed. rsc.org

Degradation Pathways and Products

This compound, when formed as an intermediate in catalytic processes, can undergo further degradation reactions. In the context of methyl octanoate conversion over H-ZSM5, this compound is noted to potentially undergo dehydration, leading to the formation of long-chain inner olefins, specifically tetradecenes. ou.edu Cracking is another degradation pathway that can occur, particularly at higher temperatures or contact times, leading to the cleavage of carbon-carbon bonds and the formation of shorter hydrocarbon fragments. ou.edu The decrease in this compound yield at higher contact times in catalytic reactions supports its role as an intermediate that is further consumed by degradation pathways like dehydration and cracking. ou.eduresearchgate.net

Advanced Analytical Methodologies for 8 Pentadecanone

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. This makes it particularly well-suited for analyzing complex mixtures where 8-Pentadecanone may be present alongside numerous other compounds. The process typically involves vaporizing the sample, separating the components on a GC column, and then ionizing and detecting them in the mass spectrometer. measurlabs.comimist.ma

Identification and Quantification in Complex Matrices

GC-MS is recommended for identifying and quantifying this compound in complex matrices. benchchem.com This technique allows for the separation of this compound from co-eluting compounds, enabling its specific detection and measurement. Studies have utilized GC-MS for the analysis of this compound in various complex samples, including plant extracts and microbial cultures. biomedpharmajournal.orgphytojournal.comphcogres.comresearchgate.netcabidigitallibrary.orgphcogres.comjchr.org The ability of GC-MS to analyze trace amounts of compounds in complex matrices like body fluids is also highlighted in clinical and forensic toxicology. imist.ma In environmental monitoring, GC-MS is used to detect and measure contaminants in air, water, and soil samples. measurlabs.comimist.ma

Optimized Parameters (column type, ionization mode, retention times, m/z ratios)

Optimized GC-MS parameters are essential for the effective analysis of this compound. A commonly recommended column type is DB-5MS. benchchem.com Electron Ionization (EI) is a typical ionization mode used in GC-MS analysis of this compound. benchchem.com

Retention time is a key parameter for tentative identification in GC-MS. Reported retention times for this compound vary depending on the specific GC column and temperature program used, with examples around 20.372 minutes and 19.38 minutes. benchchem.com Another study reported a retention time of 17.676 minutes for this compound in a methanolic root extract. phcogres.com In another analysis, this compound was detected at a retention time of 22.24 minutes. researchgate.net A different study found this compound at a retention time of 13.202 minutes. cabidigitallibrary.org The mass-to-charge ratio (m/z) of 226 corresponds to the molecular ion of this compound in EI-MS. benchchem.com The NIST database lists the top peaks in the electron ionization mass spectrum of this compound at m/z 57, 127, and 58. nih.gov

Here is a summary of some reported GC-MS parameters and spectral data for this compound:

| Parameter | Value(s) | Source(s) |

| Column Type | DB-5MS | benchchem.com |

| Ionization Mode | EI | benchchem.com |

| Retention Time (min) | ~20.372, ~19.38, 17.676, 22.24, 13.202 | benchchem.comphcogres.comcabidigitallibrary.orgresearchgate.net |

| Molecular Ion (m/z) | 226 | benchchem.com |

| Top Fragment Ions (m/z) | 57, 127, 58 | nih.gov |

Specific instrument parameters can vary. For example, one study used an injection port temperature of 260.0°C and an oven temperature set at 80°C, with helium as the carrier gas. phcogres.com Another analysis utilized an injector temperature of 230°C and an oven temperature programmed from 70°C to 310°C. phcogres.com

Use of Certified Reference Standards

Calibration with certified reference standards (CAS 818-23-5) is crucial for the accurate quantification of this compound using GC-MS. benchchem.com Certified standards help ensure the reliability and accuracy of the analytical results by providing a known benchmark for comparison.

Comparison with NIST Library and Willey 8 Database

Compound identification in GC-MS is commonly performed by comparing the obtained mass spectra and retention times with spectral libraries. The National Institute of Standards and Technology (NIST) and Wiley libraries are widely used databases for this purpose. cabidigitallibrary.orgphytojournal.comijpsr.com The mass spectrum of an unknown component is compared with the spectra of known components stored in these libraries to ascertain the name, molecular structure, and weight of the compound. phytojournal.com The NIST WebBook provides the electron ionization mass spectrum for this compound. nist.govnist.gov The Wiley 8 library also contains mass spectral patterns for comparison. phytojournal.comijpsr.com

Application in Volatile Organic Compound (VOC) Profiling

This compound has been identified as a volatile organic compound (VOC) in various studies utilizing GC-MS for VOC profiling. phcogres.comfishersci.caresearchgate.netmdpi.comcore.ac.uksciforum.netarccjournals.com This demonstrates its presence in the volatile fractions of different samples, including plant extracts and biological matrices. GC-MS is a suitable method for separating and identifying different compounds from a complex mixture of substances, as well as determining their quantities, making it valuable for VOC profiling. measurlabs.com

Cold-EI Mass Spectrometry for Enhanced Molecular Ion Intensity

Cold-EI (Electron Ionization with Supersonic Molecular Beams) mass spectrometry is an advanced technique that can enhance the molecular ion intensity in mass spectra. up.ac.za This is particularly beneficial for compounds like this compound where the molecular ion might be less abundant in conventional EI-MS. In the Cold-EI mass spectrum for this compound, the molecular ion at m/z 226 showed an increased abundance compared to conventional EI-MS, although the fragment at m/z 127 remained the base peak. up.ac.za This enhanced molecular ion signal aids in the accurate identification of oxygenated compounds in complex fractions. up.ac.za

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

While Gas Chromatography-Mass Spectrometry (GC-MS) is frequently cited for the analysis of this compound, particularly for volatile components, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) can also be applied, particularly for less volatile or thermally labile compounds, or as a complementary technique. HPLC-DAD offers advantages in separating compounds based on their polarity and interactions with the stationary phase in the liquid mobile phase. The DAD provides spectroscopic data across a range of wavelengths, aiding in peak identification and purity assessment.

Research has indicated the use of HPLC-UV/DAD for the analysis of various compounds, including flavonoids and other plant extracts. researchgate.netekb.egdergipark.org.trd-nb.info While specific detailed research findings solely focused on this compound analysis by HPLC-DAD were not extensively available in the search results, the technique is generally applicable to ketones of this size, depending on the chromatographic conditions (column chemistry, mobile phase composition) and the presence of a chromophore or the ability to derivatize the ketone to introduce one for UV-Vis detection by the DAD. One source suggests HPLC-DAD can be used as an orthogonal method to address limitations in chromatographic separation observed with GC-MS for this compound. benchchem.com

Spectroscopic Characterization (Beyond Basic Identification)

Spectroscopic methods provide detailed structural information about this compound, going beyond simple identification.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The most prominent feature in the IR spectrum of ketones is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O), typically appearing in the region of 1700-1725 cm⁻¹. acs.orgnih.gov The exact position of this band can be influenced by factors such as the physical state of the sample and hydrogen bonding.

Studies have utilized IR spectroscopy to investigate the behavior of long-chain aliphatic ketones, including this compound, in lipid bilayer membranes. acs.org In this context, the C=O stretching mode of the ketone was found to be sensitive to the presence of water, allowing researchers to assess water penetration in the lipid bilayer by observing shifts in the carbonyl band. acs.org This demonstrates how IR spectroscopy can be used for more advanced applications beyond basic compound identification, providing insights into molecular interactions and environmental effects on the compound's functional groups. IR spectra for this compound are available in databases, showing characteristic absorption bands. nih.govnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (advanced applications)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and functional group connectivity of this compound. While basic NMR is used for structural confirmation, advanced NMR techniques can offer deeper insights.

Advanced NMR applications for ketones like this compound could involve techniques such as 2D NMR methods (e.g., COSY, HSQC, HMBC) to fully assign all proton and carbon signals and confirm the connectivity of the molecule. These techniques are particularly useful when analyzing complex mixtures or confirming the structure of isolated natural products. Although specific advanced NMR studies solely on this compound were not detailed in the search results, NMR is a standard technique for validating the purity and structure of isolated compounds. benchchem.com Research on the identification of bioactive compounds from natural sources often mentions the use of NMR spectroscopy for structural elucidation. ijiset.com

Sample Preparation Techniques for Complex Biological and Environmental Samples

Effective sample preparation is critical for isolating and concentrating this compound from complex biological and environmental matrices before analysis by techniques like GC-MS or HPLC-DAD.

Soxhlet Extraction

Soxhlet extraction is a classic technique used for the exhaustive extraction of analytes from solid or semi-solid samples. ums.edu.my It is particularly useful when the desired compound has limited solubility in the extraction solvent. The process involves continuous cycling of fresh solvent through the sample, allowing for efficient dissolution and concentration of the analyte in the distillation flask. ums.edu.my

This compound has been isolated from natural sources using Soxhlet extraction. For instance, it was found in the methanolic and ethyl acetate (B1210297) extracts of Corbichonia decumbens obtained via Soxhlet extraction. phcogres.com Another study mentions using Soxhlet extraction with non-polar solvents like hexane (B92381) to isolate this compound from Terminalia chebula. benchchem.com Soxhlet extraction is suitable for extracting relatively non-volatile or semi-volatile compounds like this compound from plant tissues or other solid matrices. tandfonline.comirjponline.org

Solid Phase Microextraction (SPME) for VOCs

Solid Phase Microextraction (SPME) is a solvent-free or solvent-reduced sample preparation technique widely used for the analysis of volatile organic compounds (VOCs). scielo.brresearchgate.netnih.gov SPME fibers coated with different stationary phases are exposed to the sample (either directly or in the headspace), where analytes partition from the sample matrix onto the fiber coating. The adsorbed analytes are then desorbed thermally in the injection port of a GC or by solvent elution for HPLC analysis. scielo.br

This compound has been identified as a volatile compound in various studies utilizing SPME coupled with GC-MS. It was found among the VOCs in Andean tomato landraces analyzed by headspace SPME-GC-MS. scielo.br SPME has also been employed to study VOC profiles in canine hair and human feces, where this compound was detected. nih.govresearchgate.netiu.edu The technique is advantageous for its simplicity, speed, and ability to concentrate analytes, making it suitable for the analysis of trace levels of VOCs like this compound in complex biological and environmental samples. scielo.briu.edugreenpeace.tomiljodirektoratet.no Different SPME fiber coatings can be evaluated to optimize the extraction of a wide range of metabolites, including ketones. nih.govresearchgate.net

Solvent Selection for Extraction (methanol, ethyl acetate, hexane, acetone)

The efficient extraction of this compound from various matrices is a critical initial step in its analysis and isolation. The selection of appropriate solvents is paramount, influencing both the yield and purity of the extracted compound. Research indicates that the polarity of the solvent plays a key role in its effectiveness for extracting this compound, which is a straight-chain ketone with a 15-carbon backbone benchchem.comevitachem.com.

Studies have explored the use of various solvents, including methanol (B129727), ethyl acetate, hexane, and acetone (B3395972), for extracting phytochemicals, among which this compound has been identified in some instances. For example, this compound has been detected in the acetone extract of Camellia sinensis (black tea) researchgate.netjournaljsrr.com and in the acetone extract of Carica papaya peel researchgate.net. It has also been found in the methanol extract of Corbichonia decumbens phcogres.com and Ixora coccinea flowers ijrar.com, as well as in the hexane fraction obtained from a methanol extract of ground beetles ijiset.com. Ethyl acetate extracts have also been shown to contain this compound in some plant studies mdpi.comresearchgate.net.

The effectiveness of these solvents can vary depending on the source material and the specific extraction method employed, such as Soxhlet extraction or maceration ajol.infoxiahepublishing.comkau.edu.saphcog.com. Generally, non-polar solvents like hexane are effective for extracting lipophilic substances, while more polar solvents like methanol and ethyl acetate can extract a broader range of compounds, including those with some polarity due to the carbonyl group in this compound samex-env.com. Acetone is considered a medium polar solvent and has also shown efficacy in extracting this compound from certain plant materials researchgate.netjournaljsrr.comresearchgate.net.

Some studies provide insights into the relative effectiveness of these solvents for extracting a range of compounds from specific plant sources. For instance, in the extraction of Ficus mucoso leaves, serial exhaustive extraction with hexane, followed by ethyl acetate, and then methanol, revealed different compound profiles in each extract, indicating the influence of solvent polarity on the types of compounds extracted ajol.info. Similarly, research on Melanthera scandens leaves showed different yields and compound compositions when extracted with dichloromethane (B109758) and methanol, and further partitioning of the methanol extract with hexane, ethyl acetate, and n-butanol yielded distinct fractions xiahepublishing.com.

The physical and chemical properties of this compound, such as its solubility in organic solvents like benzene, also inform solvent selection evitachem.com. Its molecular structure, featuring a long hydrocarbon chain and a polar carbonyl group, suggests it would exhibit solubility in a range of organic solvents, from non-polar to moderately polar.

Based on the available research, while a definitive ranking of methanol, ethyl acetate, hexane, and acetone solely for this compound extraction efficiency across all matrices cannot be established without direct comparative studies focused on this single compound, the detection of this compound in extracts derived from these solvents underscores their relevance in extraction protocols.

| Solvent | Polarity | Reported Use in this compound Extraction Studies | Notes |

| Methanol | Polar | Yes phcogres.comijrar.comijiset.comirjponline.orgxiahepublishing.com | Used in various plant extractions, sometimes in serial extraction. ajol.infoxiahepublishing.com |

| Ethyl Acetate | Medium Polar | Yes mdpi.comresearchgate.net | Used in various plant extractions, sometimes in serial extraction. ajol.infoxiahepublishing.com |

| Hexane | Non-polar | Yes benchchem.comijiset.comkau.edu.sa | Often used for extracting less polar compounds. benchchem.comajol.infokau.edu.sa |

| Acetone | Medium Polar | Yes researchgate.netjournaljsrr.comresearchgate.net | Used in various plant extractions. researchgate.netnih.govscience.gov |

Biological Activities and Mechanisms of Action of 8 Pentadecanone

Antimicrobial Properties

Research indicates that 8-Pentadecanone exhibits significant antimicrobial activity against various microbial strains benchchem.comjournaljsrr.com. This activity suggests its potential as a candidate for developing new antimicrobial agents benchchem.com.

Antibacterial Activity

Studies have demonstrated the effectiveness of this compound against certain bacteria benchchem.com. For instance, research investigating the biological activity of various ketones found that this compound significantly inhibited the growth of specific bacterial strains benchchem.com. It has been identified as one of the known antimicrobial compounds in the leaves of Sesbania grandiflora cabidigitallibrary.org.

Antifungal Activity

This compound has also shown effectiveness against certain fungi benchchem.com. It was found to be a major compound (42.67%) in the methanol (B129727) extract of Cladophora glomerata, which exhibited antifungal activity against plant pathogenic fungi Pythium ultimum and Rhizoctonia solani wjpr.net. The extract showed significant inhibition percentages against these fungi at different concentrations wjpr.net.

| Fungal Species | Extract Concentration (mg/ml) | Percentage Inhibition (%) |

| Pythium ultimum | 10 | 51.63 |

| 25 | 72.8 | |

| 50 | 83.71 | |

| Rhizoctonia solani | 10 | 56.18 |

| 25 | 77.41 | |

| 50 | 100 |

Potential for Food Preservation Applications

The ability of this compound to inhibit bacterial growth suggests its potential use in developing natural preservatives for food preservation applications benchchem.com.

Insecticidal Effects and Toxicity to Pests

Certain ketones, including those structurally similar to this compound, have demonstrated toxicity against specific insect pests, positioning them as candidates for the development of novel insecticides ontosight.ai. While some sources mention 2-pentadecanone (B165419) (an isomer) in the context of toxicity to stored grain pests and its potential to inhibit acetylcholinesterase activity and cause oxidative imbalance, direct insecticidal effects or toxicity data specifically for this compound against pests are less extensively detailed in the provided results researchgate.net. However, it is listed as a bioactive compound with potential insecticidal effects ontosight.ai.

Feeding Stimulant Activity for Aphids (e.g., Sitobion avenae, Rhopalosiphum padi)

This compound acts as a feeding stimulant for wheat aphids, including Sitobion avenae and Rhopalosiphum padi benchchem.comnih.govevitachem.com. This effect is linked to its presence in the leaf waxes of specific wheat cultivars, indicating a role in plant-insect interactions benchchem.comnih.govevitachem.com. Bioassays have shown that this compound, along with long-chain alkanes (>C17) and 7-tetradecene, can strongly stimulate the feeding of these aphids nih.gov.

Reported Physiological Effects in Biological Systems

Beyond its antimicrobial and insect-interaction roles, this compound has been associated with other physiological effects. It has been reported to have hepatotoxic, demyelination, and conjunctivitis activity phcogres.comjchr.orgrjpponline.org. The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets benchchem.com. As a ketone, it can engage in hydrogen bonding and dipole-dipole interactions, which can influence its reactivity and biological activity benchchem.com. The specific pathways and molecular targets can vary depending on the biological context benchchem.com.

| Compound | Biological Activity | Source |

| This compound | Hepatotoxic, Demyelination, Conjunctivitis activity | Corbichonia decumbens |

| This compound | Strong stimulant to the feeding of aphids, Hepatotoxic, Demyelination, Conjunctivites | Phellinus pectinatus |

| This compound | Antimicrobial | Sesbania grandiflora Leaves |

| This compound | Antifungal | Cladophora glomerata |

| This compound | Feeding stimulant for Sitobion avenae and Rhopalosiphum padi | Wheat leaf surface waxes |

Hepatotoxic Activity

This compound has been linked to hepatotoxicity, which refers to liver damage. benchchem.comphcogres.comjchr.orgphytojournal.comresearchgate.netirjponline.orginnovareacademics.in Studies have identified this compound in extracts where hepatotoxic activity was noted. phcogres.comjchr.orgphytojournal.comresearchgate.netirjponline.orginnovareacademics.in However, detailed research findings specifically elucidating the mechanism or providing quantitative data on this compound's hepatotoxic effects are limited in the available information.

Demyelination

Demyelination, the damage to the protective sheath covering nerve fibers, is another activity associated with this compound. benchchem.comphcogres.comjchr.orgphytojournal.comresearchgate.netirjponline.orginnovareacademics.in The compound has been reported in sources exhibiting demyelination activity. phcogres.comjchr.orgphytojournal.comresearchgate.netirjponline.orginnovareacademics.in Specific research detailing the role and mechanism of this compound in demyelination was not available in the consulted sources.

Conjunctivitis Activity

This compound is indicated as an irritant to the eyes and has been associated with conjunctivitis activity. benchchem.comphcogres.comjchr.orgphytojournal.comresearchgate.netirjponline.orginnovareacademics.inresearchgate.netrjpponline.org This association has been noted in analyses of plant extracts. phcogres.comjchr.orgphytojournal.comresearchgate.netirjponline.orginnovareacademics.inresearchgate.netrjpponline.org Further detailed studies on the specific mechanisms by which this compound contributes to conjunctivitis were not found.

Molecular Mechanisms of Action

The mechanism by which this compound exerts its biological effects involves its interaction with other molecules, influenced by its chemical structure. benchchem.com As a ketone, this compound possesses a polar carbonyl group (C=O). evitachem.comontosight.ai

Hydrogen Bonding Interactions

The carbonyl group in this compound can participate in hydrogen bonding interactions. benchchem.comevitachem.com Hydrogen bonds occur when a hydrogen atom bonded to an electronegative atom (like oxygen) is attracted to another electronegative atom. uni-siegen.delibretexts.org While the carbonyl oxygen can act as a hydrogen bond acceptor, the extent and specific nature of hydrogen bonding involving this compound in biological systems are not detailed in the available information. nih.gov

Dipole-Dipole Interactions

Due to the polarity of the carbonyl group, this compound molecules can engage in dipole-dipole interactions. benchchem.comevitachem.com These interactions arise from the electrostatic attraction between the partial positive charge on one molecule and the partial negative charge on another. libretexts.orgnumberanalytics.comcnrs.fr These interactions can influence the compound's reactivity and how it interacts with biological targets. benchchem.comevitachem.com Specific data on the strength or impact of dipole-dipole interactions of this compound was not found.

Comparative Biological Activity with Similar Ketones and Related Compounds

Research into the biological activities of this compound often involves comparison with structurally related ketones and other classes of compounds to understand the influence of chain length, carbonyl position, and functional groups on activity. Studies have explored its potential in areas such as antimicrobial effects, insect interactions, and other physiological processes.

This compound has been investigated for potential antimicrobial, antifungal, and insecticidal effects. ontosight.ai Certain ketones with structures similar to this compound have demonstrated toxicity against specific insect pests, suggesting their potential as novel insecticides. ontosight.ai In the context of insect interactions, this compound has been observed to act as a feeding stimulant for wheat aphids (Sitobion avenae and Rhopalosiphum padi). This effect was noted to be similar to that of alkanes with more than 17 carbons and 7-tetradecene, but distinct from the behavior induced by esters like ethyl citrate. benchchem.com The antimicrobial properties reported for this compound also suggest its potential utility in food preservation applications. benchchem.com

A summary of the comparative effects of different ketones on S. meliloti surface motility is presented in the table below, based on the findings of López-Lara et al. (2018): researchgate.net

| Compound | Carbonyl Position | Chain Length | Effect on S. meliloti Surface Motility | Notes |

| 2-Pentadecanone | 2 | C15 | Promoted | Higher activity than 2-Tridecanone at lower amounts researchgate.net |

| 2-Tridecanone | 2 | C13 | Promoted | Activity lower than 2-Pentadecanone at comparable amounts researchgate.net |

| 3-Tridecanone | 3 | C13 | No promotion | Position of carbonyl is crucial researchgate.net |

| 4-Tridecanone | 4 | C13 | No promotion | Position of carbonyl is crucial researchgate.net |

| 7-Tridecanone | 7 | C13 | No promotion | Position of carbonyl is crucial researchgate.net |

Beyond direct structural isomers or homologs, this compound has been identified alongside other compounds with known biological activities in natural extracts. For example, analysis of Phellinus pectinatus identified this compound along with compounds such as 9-Octadecanone and Hexadecanoic acid, the latter known for diverse properties including antioxidant, anti-inflammatory, and antibacterial effects. jchr.org While the study reported potential uses for this compound based on prior research, it did not provide a direct comparison of its activity to these co-occurring compounds within the extract. jchr.org

Another related compound, 6,10,14-trimethyl-2-pentadecanone, a branched isomer found in Salvia urmiensis essential oil, was present in extracts investigated for anti-diabetic and anticholinesterase activities. tandfonline.com Although the specific contribution of 6,10,14-trimethyl-2-pentadecanone to these activities was not isolated and compared, its presence in a biologically active extract suggests potential, highlighting the relevance of branched as well as linear ketones in natural bioactivity. tandfonline.com

Applications and Research Implications of 8 Pentadecanone

Reference Compound in Chemical Research

8-Pentadecanone serves as a valuable reference compound in chemical research, particularly in studies investigating the fundamental properties and reactions of ketones. Its well-defined structure and spectral data make it suitable for comparative analysis and method development in organic chemistry. benchchem.com

Studies on Ketone Reactivity and Synthesis

Research utilizing this compound contributes to understanding the reactivity of the ketone functional group. Studies have explored its behavior in various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions at the carbonyl carbon. benchchem.com Common oxidizing agents like potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) have been used in oxidation studies, while reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are employed in reduction reactions. benchchem.com Nucleophiles like Grignard reagents or organolithium compounds can participate in substitution reactions with this compound. benchchem.com

The synthesis of this compound itself is also a subject of research, with different methods being investigated. These include Grignard synthesis, catalytic cracking, and mercury-mediated routes. benchchem.com A comparative analysis of these methods highlights variations in yield, temperature requirements, scalability, environmental impact, and by-products. benchchem.com

Table 1: Comparative Analysis of this compound Synthesis Methods benchchem.com

Insights into Reaction Mechanisms and Product Formation

Studies involving this compound provide insights into reaction mechanisms and the formation of various products. For instance, in the catalytic conversion of methyl octanoate (B1194180) over an H-ZSM5 zeolite catalyst, this compound has been identified as a primary product formed via acid-catalyzed hydrolysis and condensation of methyl octanoate. researchgate.netou.edu Further reactions of this compound can lead to the formation of lighter compounds and aromatics. ou.edu Its presence and subsequent reactions in such processes help elucidate the complex reaction pathways involved in the deoxygenation of biomass-derived compounds. researchgate.netou.edu Photolysis studies of this compound in carbon tetrachloride solution have also contributed to understanding energy transfer mechanisms, suggesting an exciplex mechanism. cdnsciencepub.comcdnsciencepub.com

Potential in Food Science (e.g., natural preservatives)

Research suggests a potential role for this compound in food science, particularly as a natural preservative. The compound has been reported to exhibit antimicrobial properties, demonstrating the ability to inhibit the growth of specific bacterial strains. benchchem.comcabidigitallibrary.org This antimicrobial activity indicates its potential utility in developing natural preservatives for food applications. benchchem.com

Considerations in Medicinal Chemistry Research

This compound and related long-chain ketones have been considered in medicinal chemistry research. Studies investigating the hypocholesterolemic activity of long-chain ketones related to pentadecanone have been documented. acs.orgacs.org Furthermore, this compound has been identified as one of the phytochemicals from Terminalia chebula analyzed using computational methods to predict drug-like properties, suggesting its inclusion in screenings for potential therapeutic agents. jpionline.org Its identification as an antimicrobial compound in Sesbania grandiflora leaves also highlights its potential relevance in the search for new medicinal agents. cabidigitallibrary.org

Role in Environmental Studies

The presence and behavior of this compound are also relevant in environmental studies.

Presence in Volatile Organic Compound Emissions

This compound can be present in volatile organic compound (VOC) emissions from various sources. It has been identified as a volatile compound in certain plant species, such as Eryngium billardieri and Eryngium planum. mdpi.com Additionally, it can be formed as a product in catalytic processes, including those aimed at converting biomass-derived feedstocks into fuels and chemicals. researchgate.netou.eduou.edu While not explicitly categorized as a widespread atmospheric pollutant in the provided information, its presence in emissions from biomass conversion and certain plants suggests it can contribute to the atmospheric volatile organic load. Techniques like solid-phase microextraction (SPME) and gas chromatography-mass spectrometry (GC-MS) are employed for detecting trace levels of compounds like this compound in environmental samples. benchchem.com Environmental considerations also include the potential for this compound to cause long-lasting harmful effects to aquatic life. nih.gov

Fate and Transport in Environmental Matrices

The environmental fate and transport of a chemical compound describe its behavior upon release into the environment, encompassing the physical, chemical, and biological processes that govern its distribution across different media and its movement within and between these media itrcweb.org. Understanding these processes is crucial for assessing potential environmental risks and predicting exposure pathways itrcweb.orgtetratech.com.

For this compound (PubChem CID: 13162), information regarding its environmental fate and transport is somewhat limited in readily available public summaries. However, some insights can be gleaned from its physical and chemical properties and related studies on similar compounds.

Based on computed properties, this compound has a molecular formula of C₁₅H₃₀O and a molecular weight of 226.40 g/mol . nih.govfishersci.iechemeo.com It is described as a solid with a melting point between 40-44 °C and a boiling point of 178 °C at 760 mmHg. fishersci.iefishersci.com Its water solubility is estimated to be low, around 0.4683 mg/L at 25 °C. thegoodscentscompany.comflavscents.com The predicted logP (octanol-water partition coefficient) is 6.2. nih.govchemeo.comuni.lu

The low water solubility and high predicted logP value suggest that this compound is likely to be relatively immobile in soil and may have a potential to bioaccumulate. thermofisher.comscbt.com Compounds with high log Kow values (between 5 and 8), similar to the predicted logP of this compound, are expected to have potential for bioaccumulation and their concentration through food chains can be hypothesized based on estimated high partition coefficients and low biodegradability, although field observations are often lacking. mdpi.com

While specific biodegradation data for this compound is noted as "no data available" in some safety data sheets scbt.comcapotchem.cn, general information on ketones suggests that n-alkyl ketones are susceptible to biodegradation, with branching potentially decreasing the rate. nih.gov One study mentions 2-pentadecanone (B165419) as an aliphatic compound that can be a product in the transformation pathway of other substances, suggesting potential for microbial interaction or degradation of related structures csic.es. Another study on the oxidation of this compound investigated the kinetics of formation and decomposition of ketohydroperoxides in an oxidized ketone medium, indicating its susceptibility to oxidative processes researchgate.net.

Photodegradation is another potential environmental transformation pathway. Research on the photochemistry of ketones, including this compound, in solutions like carbon tetrachloride has been conducted to understand their behavior under UV radiation. cdnsciencepub.com These studies investigate processes such as energy transfer and the formation of products like HCl, providing insights into the potential for photochemical breakdown of the ketone functional group. cdnsciencepub.com The quantum yield of Norrish type II reactions for this compound has shown temperature dependence, indicating that temperature can influence its photochemical transformation rate. core.ac.uk

The presence of this compound has been reported in environmental contexts such as emissions from cooking, particularly in particulate matter, where it is noted as a prominent alkanone. kau.edu.sa It has also been identified as a microbial volatile organic compound (mVOC) produced by certain bacteria isolated from soil, suggesting a role in microbial interactions within the environment. mdpi.com

The partitioning behavior of compounds like 6,10,14-trimethyl-2-pentadecanone, a related compound, has been studied in the context of secondary organic aerosol formation, and its partitioning to the particle phase was found to be similar to predictions based on absorptive gas/particle partitioning theory. acs.org This suggests that for ketones of similar size, absorption onto particulate matter can be a significant process influencing their distribution in the atmosphere.

Research findings related to the environmental fate and transport of this compound are still developing, with much of the available information derived from its predicted properties and studies on related compounds or general ketone behavior.

Data Tables

Based on the available information, a summary of relevant physical and chemical properties influencing environmental fate and transport is presented below:

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O | nih.govfishersci.iechemeo.com |

| Molecular Weight | 226.40 g/mol | fishersci.iechemeo.comfishersci.com |

| Melting Point | 40 - 44 °C | fishersci.iefishersci.com |

| Boiling Point | 178 °C @ 760 mmHg | fishersci.iefishersci.com |

| Water Solubility (estimated) | 0.4683 mg/L @ 25 °C | thegoodscentscompany.comflavscents.com |

| logP (Octanol-Water) (predicted) | 6.2 | nih.govchemeo.comuni.lu |

| Physical State | Solid | fishersci.com |

Computational and Theoretical Studies of 8 Pentadecanone

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools used to study the behavior of molecules over time. These techniques can provide insights into the conformational preferences, flexibility, and interactions of 8-Pentadecanone in different environments. While specific detailed molecular dynamics simulations focused solely on this compound were not extensively found in the search results, molecular dynamics simulations are generally applied to understand the dynamic behavior of molecules, including their interactions with solvents or biological targets. mdpi.comunal.edu.comit.edu Such simulations could, for instance, explore how the long aliphatic chains of this compound influence its movement and shape in a simulated environment, or how it might interact with lipid bilayers or protein binding pockets if it were studied in a biological context.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis aims to build predictive models that correlate the chemical structure of compounds with their biological activity or other properties. jpionline.orgjpionline.orgresearchgate.net This involves calculating molecular descriptors that capture various structural and electronic features of a molecule and then developing a statistical model that relates these descriptors to the observed activity. QSAR studies can be used to predict the activity of new or untested compounds and to identify the structural features that are important for a particular activity. In the context of this compound, QSAR could be applied to predict its potential activity in various biological assays or its physical properties based on its molecular structure and a dataset of related compounds with known properties. One study mentioned this compound in a table alongside other compounds in a computational analysis, including predicted XLogP3 values, which are descriptors often used in QSAR studies. jpionline.org

Table 1: Computed Properties Relevant to QSAR

| Property Name | Property Value | Reference |

| Molecular Weight | 226.40 g/mol | nih.gov |

| XLogP3 | 6.2 | nih.gov |

Note: XLogP3 is a computed property related to lipophilicity, often used as a descriptor in QSAR models.

In Silico Prediction of Biological Activities

In silico methods are widely used for predicting the biological activities of compounds based on their chemical structures. uni.luresearchgate.netway2drug.commdpi.comway2drug.com These methods include approaches like PASS (Prediction of Activity Spectra for Substances) and docking studies. PASS predicts the probability of a compound exhibiting a wide range of biological activities based on a comparison with a large database of known biologically active substances. researchgate.netway2drug.commdpi.comway2drug.com Docking studies, on the other hand, predict the binding affinity and orientation of a molecule within a target protein's binding site. mdpi.comjpionline.orgjpionline.org While specific detailed in silico predictions for this compound across a broad spectrum of biological activities were not prominently featured in the search results, the compound has been included in studies utilizing in silico analysis alongside other phytochemicals to predict drug-like properties. jpionline.orgjpionline.org These studies often assess parameters relevant to absorption, distribution, metabolism, and excretion (ADME) and potential toxicity. mdpi.com

Theoretical Studies on Reaction Mechanisms

Theoretical studies, often employing quantum chemistry methods like Density Functional Theory (DFT), are essential for understanding the mechanisms of chemical reactions at a molecular level. jocpr.comacs.orgmit.edu These studies can elucidate transition states, activation energies, and reaction pathways, providing detailed insights into how reactions occur. For ketones like this compound, theoretical studies can investigate their reactivity in various transformations, such as oxidation, reduction, or nucleophilic additions. benchchem.com For example, theoretical studies have been applied to understand the ketonization of carboxylic acids, a reaction that can produce symmetrical ketones. researchgate.netscielo.br While a specific theoretical study detailing the reaction mechanisms of this compound itself was not a primary finding, theoretical approaches are fundamental to understanding the broader class of reactions that ketones undergo and the catalysts that facilitate them. acs.orgmit.eduresearchgate.netscielo.br Computational tools, such as DFT calculations, can be used to predict the reactivity of ketones and guide synthetic strategies. benchchem.com

Future Research Directions and Unexplored Areas

Elucidation of Full Metabolic Pathways in Biological Systems

Current understanding of the metabolic fate of 8-Pentadecanone in various biological systems is limited. While some biological activities have been reported, the specific enzymatic pathways involved in its breakdown, transformation, and excretion in different organisms (e.g., plants, microbes, mammals) remain largely uncharacterized. Future research should focus on detailed in vivo and in vitro studies using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify metabolites. mycosphere.orgresearchgate.netcore.ac.uk Investigating the enzymes responsible for key metabolic steps, such as oxidation or reduction of the ketone group and potential alpha or beta-oxidation of the alkyl chains, is crucial. Understanding these pathways is essential for assessing the compound's persistence, potential for bioaccumulation, and the nature and activity of its transformation products in different biological contexts.

Detailed Toxicological Profiles and Dose-Response Relationships (Beyond reported effects)

While some initial toxicity information for this compound exists, including reported hepatotoxicity and conjunctivitis associated with exposure, a comprehensive toxicological profile with detailed dose-response relationships is needed benchchem.com. Future research should involve a systematic evaluation of its toxicity across various exposure routes (oral, dermal, inhalation) and durations (acute, subchronic, chronic) in relevant model organisms. This should include determining NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level) values, identifying target organs, and assessing potential for genotoxicity, reproductive toxicity, and carcinogenicity. pacificbiolabs.comfda.goveupati.eu Mechanistic toxicology studies are also warranted to understand how this compound interacts with biological molecules and pathways at a cellular and molecular level to exert its effects.

Advanced Spectroscopic Characterization for Structural Elucidation of Metabolites/Derivatives